molecular formula C6H11NO4 B3241381 2-(2-Nitroethyl)-1,3-dioxane CAS No. 146073-16-7

2-(2-Nitroethyl)-1,3-dioxane

Cat. No.: B3241381
CAS No.: 146073-16-7
M. Wt: 161.16 g/mol
InChI Key: XKNDPOWZJGBZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitroethyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroethyl)-1,3-dioxane typically involves the nitration of ethyl-substituted dioxane derivatives. One common method includes the reaction of 2-ethyl-1,3-dioxane with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the nitroethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroethyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The nitroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized dioxane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various functionalized dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Nitroethyl)-1,3-dioxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Nitroethyl)-1,3-dioxane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroethanol: Similar in structure but lacks the dioxane ring.

    2-Nitroethylbenzene: Contains a nitroethyl group but is attached to a benzene ring instead of a dioxane ring.

    2-(2-Nitroethyl)-1,4-dioxane: Similar structure but with a different dioxane ring configuration.

Uniqueness

2-(2-Nitroethyl)-1,3-dioxane is unique due to its specific dioxane ring structure combined with the nitroethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and materials science.

Properties

IUPAC Name

2-(2-nitroethyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c8-7(9)3-2-6-10-4-1-5-11-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNDPOWZJGBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitroethyl)-1,3-dioxane
Reactant of Route 2
2-(2-Nitroethyl)-1,3-dioxane
Reactant of Route 3
Reactant of Route 3
2-(2-Nitroethyl)-1,3-dioxane
Reactant of Route 4
Reactant of Route 4
2-(2-Nitroethyl)-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
2-(2-Nitroethyl)-1,3-dioxane
Reactant of Route 6
2-(2-Nitroethyl)-1,3-dioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.